molecular formula C12H12BrNO2S B14917080 Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate

Cat. No.: B14917080
M. Wt: 314.20 g/mol
InChI Key: PISRPXQQPZALGN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a bromo group at the 4-position and a thioacetate group at the 3-position, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-indole and ethyl bromoacetate.

    Thioether Formation: The 4-bromo-1H-indole is reacted with sodium thiosulfate to form the corresponding thioether intermediate.

    Esterification: The thioether intermediate is then esterified with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thioacetate group can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: New indole derivatives with different substituents at the 4-position.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.

    Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromo and thioacetate groups can further influence the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate can be compared with other indole derivatives, such as:

    Ethyl 2-(1H-indol-3-yl)acetate: Lacks the bromo and thioacetate groups, resulting in different biological activities.

    4-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the thioacetate group, leading to different chemical reactivity and biological properties.

    1H-Indole-3-thiol: Lacks the bromo and ester groups, affecting its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other indole derivatives.

Biological Activity

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-bromoindole with thioacetic acid derivatives, followed by esterification processes. The resulting compound features both an ethyl ester and a thioether functional group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound has shown promising results against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Candida albicans16 µg/mL18

These results indicate that this compound possesses notable antimicrobial properties, comparable to standard antibiotics .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (Hep-G2).

Case Study: Cytotoxicity Against Hep-G2 Cells

In vitro studies using the MTT assay revealed that this compound exhibited significant cytotoxicity at concentrations ranging from 10 to 100 µg/mL. The compound showed a dose-dependent decrease in cell viability:

Concentration (µg/mL)Cell Viability (%)
1085 ± 5
5055 ± 7
10025 ± 6

This indicates a promising potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH radical scavenging and FRAP assays.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging45 ± 3
FRAP50 ± 2

These results suggest that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Properties

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

ethyl 2-[(4-bromo-1H-indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-9-5-3-4-8(13)12(9)10/h3-6,14H,2,7H2,1H3

InChI Key

PISRPXQQPZALGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CNC2=C1C(=CC=C2)Br

Origin of Product

United States

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